molecular formula C8H8ClFZn B13904632 5-Fluoro-2-methylbenzylzinc chloride

5-Fluoro-2-methylbenzylzinc chloride

Cat. No.: B13904632
M. Wt: 224.0 g/mol
InChI Key: FEAAFMDYCDAYPY-UHFFFAOYSA-M
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Preparation Methods

5-Fluoro-2-methylbenzylzinc chloride: can be synthesized through the reaction of 5-fluoro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:

5-Fluoro-2-methylbenzyl chloride+Zn5-Fluoro-2-methylbenzylzinc chloride\text{5-Fluoro-2-methylbenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 5-Fluoro-2-methylbenzyl chloride+Zn→5-Fluoro-2-methylbenzylzinc chloride

Chemical Reactions Analysis

5-Fluoro-2-methylbenzylzinc chloride: undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts and organic halides . The major products formed from these reactions are typically substituted aromatic compounds .

Scientific Research Applications

5-Fluoro-2-methylbenzylzinc chloride: has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzylzinc chloride in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

5-Fluoro-2-methylbenzylzinc chloride: can be compared with other organozinc compounds such as:

  • Phenylzinc chloride
  • Benzylzinc chloride
  • 4-Methylbenzylzinc chloride

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed. The presence of the fluorine atom in This compound makes it unique and can impart different electronic properties compared to its analogs .

Properties

Molecular Formula

C8H8ClFZn

Molecular Weight

224.0 g/mol

IUPAC Name

chlorozinc(1+);4-fluoro-2-methanidyl-1-methylbenzene

InChI

InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

FEAAFMDYCDAYPY-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+]

Origin of Product

United States

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